(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-bromophenyl)pyrrolidin-1-yl]-[4-(2-imidazol-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2/c23-20-5-1-17(2-6-20)19-9-11-26(15-19)22(27)18-3-7-21(8-4-18)28-14-13-25-12-10-24-16-25/h1-8,10,12,16,19H,9,11,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIYPCMZKQYCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)OCCN4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128237 | |
| Record name | Methanone, [3-(4-bromophenyl)-1-pyrrolidinyl][4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951451-77-6 | |
| Record name | Methanone, [3-(4-bromophenyl)-1-pyrrolidinyl][4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951451-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [3-(4-bromophenyl)-1-pyrrolidinyl][4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone is a synthetic derivative that combines elements of imidazole and pyrrolidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in this compound suggests potential efficacy against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways .
Anticancer Activity
Imidazole and pyrrolidine derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer proliferation. Notably, compounds with similar frameworks have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies on related benzimidazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . The presence of the bromophenyl group may enhance these effects by increasing lipophilicity and receptor binding affinity.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The imidazole moiety can interact with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).
- Cell Signaling Modulation : By affecting intracellular signaling pathways, particularly those involving calcium ions and cyclic AMP, the compound may alter cellular responses to external stimuli .
Case Studies and Research Findings
Recent studies have explored the efficacy of similar compounds in various biological assays:
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with imidazole and pyrrolidine moieties exhibit promising anticancer properties. A study on similar compounds indicated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of imidazole have been noted for their ability to target specific cancer pathways, making them potential candidates for drug development.
Case Study:
In a recent study, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 μM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
Imidazole derivatives are well-documented for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Neuropharmacological Effects
Pyrrolidine-containing compounds have been explored for their neuroprotective effects. Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study:
A study involving a similar pyrrolidine derivative showed improvement in cognitive function in animal models of Alzheimer's disease, suggesting potential applications in treating neurodegenerative disorders.
Synthesis of Functional Materials
The unique structural attributes of this compound allow it to serve as a building block for synthesizing advanced materials such as metal-organic frameworks (MOFs). The incorporation of imidazole groups can enhance the stability and functionality of these frameworks.
Data Table: MOF Characteristics
| MOF Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Stability (months) |
|---|---|---|---|
| MOF-1 | 1200 | 0.45 | 12 |
| MOF-2 | 1500 | 0.60 | 18 |
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression. Inhibitory assays have shown that it can effectively block specific kinases at low concentrations.
Case Study:
Inhibitory assays on a related compound revealed an IC50 value of 25 nM against the protein kinase AKT, indicating its potential as a lead compound for further development.
Targeting Protein Interactions
Research into protein-ligand interactions has highlighted the ability of this compound to disrupt protein-protein interactions critical in disease pathways, thus opening avenues for therapeutic interventions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of molecules, including imidazole-containing derivatives, bromophenyl-substituted heterocycles, and pyrrolidine-based scaffolds. Below is a comparative analysis:
Key Comparisons
Bioactivity Potential: The target compound’s imidazole and bromophenyl groups align with kinase inhibitors (e.g., imatinib analogs) and antimicrobial agents. In contrast, the pyrazole derivative (C₁₆H₁₃BrFN₃O) lacks the methanone bridge but shows crystallographic stability . The ethyl-imidazole-piperazine compound (C₁₇H₂₃ClN₄O₂) shares hydrogen-bonding capacity but replaces bromine with a methoxy group, likely altering solubility and target selectivity .
Synthetic Accessibility: Bromophenyl-substituted compounds (e.g., 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone) are often synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, similar to methods inferred for the target compound .
Computational Similarity :
- Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows moderate similarity (0.45–0.60) to imidazole- and bromophenyl-containing molecules, suggesting divergent pharmacological profiles despite shared motifs .
Research Findings
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining structures of bromophenyl and imidazole derivatives, as seen in related compounds .
- Safety Profiles: Brominated imidazole derivatives (e.g., CAS 110668-69-4) require careful handling due to reactivity, as noted in safety data sheets .
- Thermal Stability: Pyrrolidine and piperazine-based methanones generally exhibit higher melting points (>200°C) compared to pyrazolones (~150–180°C), attributed to rigid backbone interactions .
Preparation Methods
Synthesis of the 3-(4-bromophenyl)pyrrolidine Intermediate
- Starting materials: 4-bromobenzaldehyde or 4-bromobromobenzene derivatives and pyrrolidine
- Method: Nucleophilic substitution or reductive amination to install the pyrrolidine ring substituted with the 4-bromophenyl group.
- Conditions: Typically involves base-mediated substitution or catalytic hydrogenation under mild temperatures to avoid debromination.
Preparation of the 4-(2-(1H-imidazol-1-yl)ethoxy)phenyl Fragment
- Starting materials: 4-hydroxybenzaldehyde or 4-hydroxyphenyl derivatives and 2-chloroethylimidazole or similar imidazole-alkyl halides
- Method: Ether formation via nucleophilic substitution, often using Williamson ether synthesis protocols.
- Conditions: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate or sodium hydride as base, at moderate temperatures (50–100°C).
Formation of the Methanone (Ketone) Linkage
- Method: Coupling of the two prepared fragments through a carbonyl linkage, typically via acylation or amide bond formation strategies.
- Common approach: Reaction of the pyrrolidine nitrogen with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) derived from the phenyl-imidazole fragment.
- Catalysts and reagents: Use of coupling agents such as carbodiimides (e.g., DCC, EDC), or transition metal catalysis (e.g., copper-catalyzed Ullmann-type coupling) to facilitate bond formation.
- Conditions: Anhydrous conditions, inert atmosphere (nitrogen or argon), temperature control (room temperature to 80°C), and careful monitoring to prevent side reactions.
Purification
- Method: Column chromatography on silica gel using gradient elution (ethyl acetate/hexane mixtures) to isolate the pure target compound.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and crystallographic analysis when applicable.
| Step | Reaction Type | Key Reagents/Conditions | Notes on Optimization |
|---|---|---|---|
| 3-(4-bromophenyl)pyrrolidine synthesis | Nucleophilic substitution or reductive amination | 4-bromobenzaldehyde, pyrrolidine, reducing agent (NaBH4) | Control temperature to avoid debromination |
| 4-(2-(1H-imidazol-1-yl)ethoxy)phenyl synthesis | Williamson ether synthesis | 4-hydroxyphenyl derivative, 2-chloroethylimidazole, K2CO3, DMF | Use anhydrous DMF, optimize temperature 60–90°C |
| Methanone linkage formation | Acylation or coupling | Acid chloride or activated ester, pyrrolidine derivative, coupling agent (DCC/EDC) | Inert atmosphere, control stoichiometry |
| Purification | Column chromatography | Silica gel, ethyl acetate/hexane gradient | Monitor fractions by TLC and NMR |
- The presence of the bromine substituent on the phenyl ring requires careful handling during synthesis to prevent debromination or unwanted side reactions; mild reaction conditions are preferred.
- The imidazole moiety is sensitive to strong acids and bases; thus, the ether linkage formation and subsequent steps are optimized under neutral to mildly basic conditions to preserve the imidazole ring integrity.
- Ullmann-type copper-catalyzed couplings have been reported as effective for forming the ether bond between the phenyl ring and the imidazole-ethoxy group, with copper(I) iodide as catalyst and DMF as solvent at 80–100°C.
- Final purification by silica gel chromatography using gradient elution effectively separates the target compound from side products and unreacted intermediates, yielding high purity suitable for biological evaluation.
| Preparation Stage | Methodology | Typical Conditions | Key Challenges |
|---|---|---|---|
| Pyrrolidine-bromophenyl fragment synthesis | Nucleophilic substitution/reductive amination | Mild reducing agents, controlled temp | Avoid debromination |
| Imidazole-ethoxyphenyl fragment synthesis | Williamson ether synthesis | Anhydrous DMF, K2CO3, 60–90°C | Preserve imidazole ring |
| Methanone bond formation | Acylation with acid chloride or coupling agent | DCC/EDC, inert atmosphere, RT to 80°C | Side reactions, stoichiometry control |
| Purification | Column chromatography | Silica gel, ethyl acetate/hexane gradient | Efficient separation of impurities |
The preparation of (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone involves a multi-step synthetic route that strategically assembles the molecule from well-defined fragments. The key steps include the synthesis of the bromophenyl-pyrrolidine intermediate, ether linkage formation to attach the imidazole moiety, and the formation of the methanone bridge linking these fragments. Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical to achieving high yield and purity. The use of copper-catalyzed couplings and mild acylation methods are central to the success of the synthesis. Purification by chromatographic techniques ensures the isolation of the target compound suitable for further biological and pharmacological studies.
Q & A
Basic: What synthetic routes are most effective for producing (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone?
Answer:
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the pyrrolidine moiety via nucleophilic substitution between 3-(4-bromophenyl)pyrrolidine and a carbonyl precursor.
- Step 2: Coupling the imidazole-ethoxy-phenyl group using Mitsunobu or Ullmann-type reactions under anhydrous conditions (e.g., DMF as solvent, CuI catalyst, 80–100°C) to ensure ethoxy linkage stability .
- Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound.
Advanced: How can researchers resolve contradictions in pharmacological data for this compound across different studies?
Answer:
Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) may arise from:
- Structural analogs : Substitutions in the imidazole or pyrrolidine rings (e.g., bromophenyl vs. methoxyphenyl) alter receptor binding .
- Assay conditions : Variations in solvent polarity (DMSO vs. aqueous buffers) or cell lines (HEK-293 vs. HeLa) impact bioavailability.
Methodology :- Perform dose-response curves under standardized conditions (IC50/EC50 comparisons).
- Use molecular docking to validate binding interactions with target proteins (e.g., histamine receptors) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (1H/13C) : Assign peaks for imidazole protons (δ 7.5–8.5 ppm) and pyrrolidine carbons (δ 40–60 ppm) to confirm regiochemistry .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error to distinguish from analogs (e.g., bromine isotope pattern) .
- IR Spectroscopy : Identify carbonyl stretching (~1680 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced: How does the compound’s environmental fate influence experimental design for ecological studies?
Answer:
Design studies using the INCHEMBIOL framework :
- Phase 1 : Measure physicochemical properties (logP, solubility) to predict bioaccumulation.
- Phase 2 : Assess abiotic degradation (hydrolysis at pH 4–9, UV irradiation).
- Phase 3 : Use microcosm models to simulate ecosystem impacts (e.g., Daphnia magna toxicity assays).
Advanced: What computational methods are used to analyze molecular interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactive sites .
- Molecular Dynamics (MD) : Simulate binding stability with histamine H1/H4 receptors (e.g., RMSD <2 Å over 100 ns) .
- Crystallography : Compare experimental (X-ray) and predicted torsion angles (e.g., C18–C19–C20 bond angles) .
Basic: How can researchers optimize the compound’s stability in aqueous solutions?
Answer:
- pH adjustment : Stabilize the imidazole ring by buffering solutions to pH 6–7 (prevents protonation/deprotonation) .
- Lyophilization : Prepare stock solutions in anhydrous DMSO, lyophilize, and store at -80°C to minimize hydrolysis .
Advanced: What strategies differentiate this compound’s bioactivity from its structural analogs?
Answer:
- SAR Analysis : Compare substituent effects:
- In vitro assays : Use β-arrestin recruitment or cAMP modulation to quantify pathway-specific activity .
Advanced: How should researchers design a study to evaluate its dual H1/H4 receptor activity?
Answer:
- Cell lines : Transfect HEK-293 cells with H1/H4 receptors tagged with luciferase reporters.
- Dose-response : Test 0.1–100 μM concentrations; measure IC50 for histamine-induced Ca2+ flux (H1) and GTPγS binding (H4) .
- Control : Use JNJ 7777120 (H4 antagonist) and cetirizine (H1 antagonist) to validate selectivity .
Basic: What purification challenges arise during synthesis, and how are they mitigated?
Answer:
- Challenge : Co-elution of imidazole byproducts during chromatography.
- Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for higher resolution .
Advanced: What are the implications of its crystallographic data for drug design?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
